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molecular formula C14H17N3S B4627983 1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine

1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No. B4627983
M. Wt: 259.37 g/mol
InChI Key: PHVWFKJEPVAZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851473B2

Procedure details

To a solution of N-(tert-butoxy)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxamide (2.45 g, 6.82 mmol) in ethyl acetate (200 ml) was added a 4N hydrogen chloride solution in ethyl acetate (40 ml), and the mixture was stirred at room temperature for 18 hours. The solvent was distilled off under reduced pressure, and the residue was dissolved in water. The solution was neutralized with 1N sodium hydroxide, and the mixture was extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give 1.51 g (85.6%) of the desired product as a solid.
Name
N-(tert-butoxy)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxamide
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
85.6%

Identifiers

REACTION_CXSMILES
C(ONC([N:9]1[CH2:14][CH2:13][N:12]([C:15]2[S:16][C:17]([CH3:26])=[C:18]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[N:19]=2)[CH2:11][CH2:10]1)=O)(C)(C)C.Cl>C(OCC)(=O)C>[CH3:26][C:17]1[S:16][C:15]([N:12]2[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]2)=[N:19][C:18]=1[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
N-(tert-butoxy)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxamide
Quantity
2.45 g
Type
reactant
Smiles
C(C)(C)(C)ONC(=O)N1CCN(CC1)C=1SC(=C(N1)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(N=C(S1)N1CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 85.6%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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